6-methyl-4-({4-[2-(4-pyridinyl)ethyl]-1-piperazinyl}methyl)-2H-chromen-2-one -

6-methyl-4-({4-[2-(4-pyridinyl)ethyl]-1-piperazinyl}methyl)-2H-chromen-2-one

Catalog Number: EVT-4621175
CAS Number:
Molecular Formula: C22H25N3O2
Molecular Weight: 363.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

  • Compound Description: This compound is a 2H-chromen-2-one derivative featuring a 4-(trimethylsilyl)-1H-1,2,3-triazol-1-ylmethyl substituent at the 4-position. The research focuses on its crystal structure, revealing that molecules are linked into [] chains through C—H⋯O interactions [].
  • Compound Description: This series of compounds are 1,2-dihydroquinoline-2-one derivatives featuring a (4-((2-substitutedphenoxy)ethyl)-1-piperazinyl)methyl substituent at the 4-position. They were synthesized and tested for anti-alpha-adrenoceptor activity in vitro. Some compounds in this series showed promising inhibitory activity [].
  • Compound Description: DU 125530 is a selective, silent 5-HT1A receptor antagonist currently under clinical development for anxiety and mood disorders. It demonstrated dose-dependent occupancy of 5-HT1A receptors in human brain studies using PET scans with the radioligand WAY-100635 [].
  • Compound Description: These compounds are asymmetric 1,5-diketones synthesized from 4-hydroxy-2H-chromen-2-one and dimedone via a three-component condensation reaction using L-proline as a catalyst. Yields were affected by the substitution pattern of the aryl group, with ortho-substituted aldehydes showing higher yields due to potential hydrogen bond stabilization of intermediates [].
  • Compound Description: This series of compounds was derived from the previously described 4-hydroxy-3-((2-hydroxy-4,4-dimethyl-6-oxocyclohex-1-en-1-yl)(aryl)methyl)-2H-chromen-2-ones via O-heterocyclization with propionic anhydride. These derivatives highlight the potential for further chemical modification of the 1,5-diketone-containing 2H-chromen-2-ones [].
  • Compound Description: This compound served as a versatile intermediate in the synthesis of coumarin derivatives containing 1,3,4-thiadiazine, benzofuran, and naphthofuran moieties. These derivatives were tested for their in vitro antibacterial activity against Gram-positive and Gram-negative bacteria [].
  • Compound Description: This compound, incorporating a thiazole ring, was utilized as an intermediate to synthesize a series of (2H-chromen-3-yl)thiazol-2-derivatives with potential antibacterial activity [].
  • Compound Description: This compound is a 2H-chromen-2-one derivative with a tert-butyl group at the 6-position and a (4-hydroxymethyl-2H-1,2,3-triazol-2-yl)methyl substituent at the 4-position. The research primarily focuses on its crystal structure, which revealed a complex network of hydrogen bonding interactions [, ].
  • Compound Description: This compound, commonly known as 7-hydroxy-4-methylcoumarin, serves as a fundamental building block in organic synthesis, particularly for preparing bioactive molecules and fluorescent probes. Its simple structure makes it a key starting material for various chemical transformations [].
  • Compound Description: This compound is a thiofibrate derivative synthesized from 7-hydroxy-4-methyl-2H-chromen-2-one. Thiofibrates are a class of drugs known to lower lipid levels in the blood and are commonly used to treat cardiovascular diseases [].
  • Compound Description: This compound, another thiofibrate derivative synthesized from 7-hydroxy-4-methyl-2H-chromen-2-one, further expands the potential of this scaffold for developing novel therapeutic agents [].
  • Compound Description: Warfarin, a widely prescribed anticoagulant, is a 4-hydroxycoumarin derivative known for its chiral nature and susceptibility to tautomerism. Adverse effects associated with warfarin use have prompted the search for safer alternatives [].
  • Compound Description: This series of compounds represents novel anionic scaffolds, specifically substituted 4-((4-trimethylsilyl-1H-1,2,3-triazol-1-yl)methyl)-2H-chromen-2-ones, synthesized from various substituted bromomethylcoumarins. These compounds highlight the potential of using trimethylsilylacetylene and sodium azide in the presence of a copper(I) catalyst for introducing triazole rings onto the coumarin core [].
  • Compound Description: These compounds represent a class of hybrid molecules combining the coumarin scaffold with chalcone structures. These hybrids have shown promising antioxidant properties, encouraging further exploration of this structural class for potential therapeutic applications [].
  • Compound Description: This compound, characterized by single-crystal X-ray diffraction, demonstrates the potential for structural modifications at the 8-position of the coumarin scaffold [].
  • Compound Description: CSHMC is a new chemical entity (NCE) evaluated for its antitubercular efficacy and safety in guinea pigs. It demonstrated significant antitubercular activity comparable to isoniazid and rifampicin without exhibiting hematological, hepato-, or nephrotoxicity [].
  • Compound Description: This compound, synthesized from a 2H-chromen-2-one carbaldehyde and a pyrimidinol, was evaluated for its antibacterial activity against Escherichia coli and Enterococcus faecalis [].
  • Compound Description: This compound features a piperazine ring linked to the coumarin core at the 8-position. The crystal structure reveals a network of hydrogen bonding interactions, emphasizing the importance of these interactions in solid-state packing [].
  • Compound Description: This compound, synthesized and structurally characterized by X-ray crystallography, features a piperazine ring attached at the 3-position of the coumarin scaffold [].
  • Compound Description: This series of compounds incorporates a pyridine or pyrimidine ring linked to the coumarin core through an imine linkage. These compounds were synthesized and evaluated for their antibacterial activity against various bacterial strains [].
  • Compound Description: These compounds, incorporating tetrazole moieties, were synthesized from the previously described 3-[(pyridinyl and pyrimidin-2-ylimino)-ethyl]-4-hydroxy-chromen-2-ones via cyclization reactions with sodium azide. These derivatives demonstrate the versatility of these scaffolds for further structural elaborations [].
  • Compound Description: This complex polycyclic compound, characterized by X-ray crystallography, highlights the existence of structurally diverse natural products containing the 2H-pyran-2-one motif [].
  • Compound Description: This series of compounds, characterized by their enol tautomeric form, was synthesized via an unexpected ring-opening reaction of substituted salicylaldehydes and 4-hydroxy-6-methyl-2H-pyran-2-one catalyzed by KF-alumina [].
  • Compound Description: This coumarin derivative features a 4-hydroxymethyl-2H-1,2,3-triazol-2-ylmethyl substituent at the 4-position and methyl groups at the 6- and 8-positions. The research focuses on its crystal structure, revealing the formation of a three-dimensional network through hydrogen bonding interactions [].
  • Compound Description: This compound, derived from 4-hydroxy-6-methyl-2H-pyran-2-one, was synthesized and characterized using various spectroscopic techniques, including single-crystal X-ray diffraction, FT-IR, 1H and 13C NMR, and UV-Vis spectroscopy [].
  • Compound Description: This compound, containing a tetrazole ring linked to the coumarin core, was synthesized by transforming the amino group of 6-aminocoumarin into isothiocyanate and azide functionalities [].
  • Compound Description: This compound, featuring a triazole ring linked to the coumarin core, was synthesized alongside the previously mentioned tetrazole derivative, demonstrating the versatility of 6-aminocoumarin as a starting material for generating diverse heterocyclic coumarin derivatives [].
  • Compound Description: This compound, a cardiotonic agent, suffers from low oral bioavailability. Prodrug approaches were explored to improve its pharmacokinetic profile, including the synthesis of N-acyl derivatives [].
  • Compound Description: This compound serves as a key intermediate in synthesizing 4-methyl-naphtho[1,2-b]pyridin-2-one-1-(2',3'-diphenylisoquinolinyl)[1,5-c]azoles, a series of compounds evaluated for their antiviral activity against Japanese encephalitis virus (JEV) and Herpes simplex virus-1 (HSV-1) [].
  • Compound Description: This compound, synthesized from 4-hydroxycoumarin and a substituted butenone, highlights the potential for creating structurally diverse coumarin derivatives with potential biological activity [].
  • Compound Description: This series of compounds was synthesized and evaluated as potential calcium channel antagonists. While they exhibited some activity, they were significantly weaker than the reference drug nifedipine [].
  • Compound Description: This series of novel heterocycles was synthesized via an unexpected intermediate, 2-chloro-1-chloroethenylidenecycloalkanes, highlighting the potential for serendipitous discoveries in synthetic chemistry [].
  • Compound Description: This series of compounds, incorporating a nitro group and a trifluoromethyl substituent, was synthesized and evaluated as potential calcium channel antagonists. They exhibited weaker activity compared to the reference drug nifedipine [].
  • Compound Description: This series of compounds was synthesized via a catalyst-free, one-pot reaction using 4-hydroxy-6-methyl-2H-pyran-2-one, aldehydes, and 2-methylpyridine. The reaction offers a straightforward and efficient approach to preparing these compounds [].
  • Compound Description: This series of coumarin derivatives was synthesized via an efficient, one-pot, four-component reaction. This approach highlights the ability to create complex molecules from readily available starting materials [].
  • Compound Description: This series of compounds, containing a bromomethyl group at the 4-position of the coumarin core, was investigated for their electrochemical behavior. The research focuses on their reduction at carbon cathodes in dimethylformamide, leading to the formation of various products [].
  • Compound Description: This compound, characterized by its E conformation about the C=N bond, was crystallized and found to have three crystallographically independent molecules in the asymmetric unit, demonstrating the potential for polymorphism in this class of compounds [].
  • Compound Description: This Schiff base, characterized by its phenol-imine tautomeric form, was crystallized and its structure elucidated, revealing a network of hydrogen bonding interactions [].
  • Compound Description: This series of thiazolidin-4-one derivatives was synthesized from (7-hydroxy-2-oxo-2H-chromen-4-yl) acetic acid methyl ester via a multi-step synthesis. These compounds were designed for their potential antibacterial activity [].
  • Compound Description: This compound, incorporating a 1,2,4-triazine ring, was synthesized and evaluated for its in vitro antibacterial activity against various Gram-positive and Gram-negative bacterial strains [].
  • Compound Description: This compound, incorporating a 1,2-diazepine ring, was synthesized and evaluated for its in vitro antibacterial activity alongside the triazine derivative mentioned above [].
  • Compound Description: This series of compounds, discovered serendipitously while investigating reaction intermediates, emerged as promising protoporphyrinogen IX oxidase (PPO) inhibitors. These compounds demonstrated good to high yields and some exhibited improved NtPPO inhibition potency compared to saflufenacil [].
  • Compound Description: This compound is a derivative of 3,4-pyridinedicarboximide that exhibits analgesic activity. Its stability in aqueous solutions was investigated using HPLC, and its degradation kinetics were found to be pH-dependent [].

Properties

Product Name

6-methyl-4-({4-[2-(4-pyridinyl)ethyl]-1-piperazinyl}methyl)-2H-chromen-2-one

IUPAC Name

6-methyl-4-[[4-(2-pyridin-4-ylethyl)piperazin-1-yl]methyl]chromen-2-one

Molecular Formula

C22H25N3O2

Molecular Weight

363.5 g/mol

InChI

InChI=1S/C22H25N3O2/c1-17-2-3-21-20(14-17)19(15-22(26)27-21)16-25-12-10-24(11-13-25)9-6-18-4-7-23-8-5-18/h2-5,7-8,14-15H,6,9-13,16H2,1H3

InChI Key

QXQSBNCROCQPGX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)OC(=O)C=C2CN3CCN(CC3)CCC4=CC=NC=C4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.